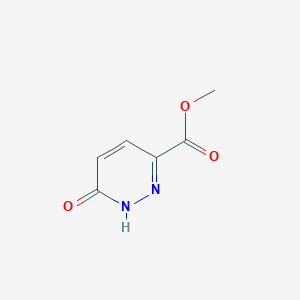

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

説明

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The compound methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is systematically named according to IUPAC rules as methyl 6-oxo-1H-pyridazine-3-carboxylate . This nomenclature reflects its core pyridazine ring system, which features a ketone group at position 6 and a methyl ester substituent at position 3. The "1,6-dihydro" descriptor indicates partial saturation of the heterocyclic ring, with hydrogen atoms at positions 1 and 6 stabilizing the tautomeric equilibrium between keto and enol forms.

Alternative naming conventions include:

- Methyl 1,6-dihydro-6-oxopyridazine-3-carboxylate (emphasizing the dihydro state of the ring)

- 6-Hydroxypyridazine-3-carboxylic acid methyl ester (highlighting the enolic hydroxyl group)

- 3-Pyridazinecarboxylic acid, 1,6-dihydro-6-oxo-, methyl ester (CAS registry-style naming)

The compound’s CAS Registry Number, 63001-30-9 , serves as a unique identifier across chemical databases. Other registry identifiers include EC 839-733-3 (European Community number) and PubChem CID 9124994.

Molecular Formula and Mass Spectrometry Data

The molecular formula of this compound is C₆H₆N₂O₃ , with a molecular weight of 154.12 g/mol . High-resolution mass spectrometry (HRMS) data reveals characteristic fragmentation patterns and adduct formations:

The molecular ion ([M]⁺) at m/z 154.03729 corresponds to the intact protonated molecule, while the loss of water ([M+H-H₂O]⁺) at m/z 137.03510 indicates dehydration of the carbonyl group. These spectral features are critical for compound identification in analytical workflows.

SMILES Notation and InChI Identifier

The SMILES notation for this compound is COC(=O)C1=NNC(=O)C=C1 , which encodes:

The InChI identifier provides a machine-readable representation of its structure:

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-3-5(9)8-7-4/h2-3H,1H3,(H,8,9)

Key components include:

- 1S : Indicates stereochemistry (none present).

- C6H6N2O3 : Molecular formula.

- c1-11-6(10)4-2-3-5(9)8-7-4 : Atom connectivity and bond orders.

The InChIKey REYKVZJYIFOXTI-UHFFFAOYSA-N serves as a hashed version of the full InChI string, enabling rapid database searches. This 27-character identifier is universally recognized in chemical informatics for structure verification.

特性

IUPAC Name |

methyl 6-oxo-1H-pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-3-5(9)8-7-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYKVZJYIFOXTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429337 | |

| Record name | METHYL 6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63001-30-9 | |

| Record name | METHYL 6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Typical Reaction Conditions and Yields

These data indicate that refluxing the acid in methanol with thionyl chloride is an effective esterification method, with yields typically ranging from 66% to 100%, depending on reaction time, temperature, and purification method.

Hydrothermal Synthesis of the Acid Precursor

A key precursor, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, can be synthesized via a hydrothermal method, which is environmentally friendly and yields high-purity crystals.

Hydrothermal Reaction Details

- Reactants: 2-chloro-5-trifluoromethylpyridine and water.

- Equipment: 25 mL jacketed hydrothermal reaction kettle.

- Conditions: 100–180°C for 24–72 hours.

- Process: The mixture is sealed and heated; after reaction, cooled naturally to room temperature.

- Outcome: White flaky crystals of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid are obtained.

- Yield: Greater than 80%.

- Advantages: Crystals have fewer internal defects, less thermal stress, and high stability at room temperature; the method is simple, green (water as solvent), and efficient.

This hydrothermal method provides a robust route to the acid precursor, which can then be converted to the methyl ester.

Additional Oxidation and Condensation Steps

Some synthetic routes involve oxidation of intermediates or condensation reactions to form the pyridazine ring system before esterification.

- Oxidation using manganese dioxide in toluene with pyridine at 65°C yields this compound with about 58% yield.

- Condensation reactions involve mixing ammonia, methanol, and hydrochloric acid, followed by heating and removal of water by condensation, leading to intermediate compounds that can be further processed.

Purification and Characterization

Purification steps are critical to obtain high-purity this compound:

- Crystallization from methanol or other solvents.

- Filtration and washing of crystals.

- Chromatographic purification (flash chromatography) when necessary.

- Characterization techniques include NMR spectroscopy, LC-MS, HPLC, and melting point determination to confirm structure and purity.

Summary Table of Preparation Methods

| Step | Method/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrothermal synthesis of acid precursor | 2-chloro-5-trifluoromethylpyridine + water, 100–180°C, 24–72 h | >80 | Green, stable crystals, simple equipment, high purity |

| Esterification with thionyl chloride | Methanol reflux, 2–16 h, 70–80°C | 66–100 | High yield, common industrial method, requires careful handling of thionyl chloride |

| Oxidation with manganese dioxide | Toluene, pyridine, 65°C, 6 h | 58 | Alternative oxidation route, moderate yield |

| Condensation reaction | Ammonia, methanol, HCl, heating, condensation | Not specified | Initial step for ring formation, followed by further processing |

| Purification | Crystallization, filtration, chromatography | N/A | Essential for product purity and characterization |

Research Findings and Practical Considerations

- The hydrothermal method for the acid precursor is notable for its environmental friendliness and crystal quality, which impacts the downstream esterification efficiency and product stability.

- Esterification using thionyl chloride in methanol is the most widely used and scalable method, with reaction times and temperatures optimized for yield and purity.

- Alternative oxidation methods provide routes to the target compound but generally with lower yields and more complex purification.

- The choice of method depends on available equipment, desired scale, and purity requirements.

化学反応の分析

Types of Reactions

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

Antiparasitic Activity

Recent studies have highlighted the potential of methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate as a precursor in the development of antiparasitic agents. For instance, a pyridazinone analogue demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound was part of a series that underwent optimization for efficacy and selectivity against the parasite's proteasome, showcasing its relevance in drug design against parasitic infections .

Cancer Research

This compound has also been explored for its anticancer properties. A study synthesized a series of 3,6-disubstituted pyridazines, including derivatives of this compound, which were evaluated for their in vitro anticancer activity. The results indicated promising activity, suggesting that derivatives of this compound could serve as potential chemotherapeutic agents .

Organic Synthesis Applications

Key Intermediate in Synthesis

this compound serves as a crucial intermediate in various organic synthesis pathways. It has been used to synthesize diverse bioactive scaffolds through reactions with nitroolefins under controlled microwave irradiation. This method allows for efficient and environmentally friendly synthesis processes .

Synthetic Pathways

The compound can be synthesized via several methods, including:

- Reaction with sodium hydride and methanol to yield derivatives.

- Microwave-assisted synthesis techniques that enhance yield and reduce reaction times.

The following table summarizes some synthetic routes involving this compound:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Reaction with sodium hydride | Methanol, 62°C overnight | 80 |

| Microwave irradiation with nitroolefins | Dioxane/piperidine | Not specified |

Case Studies

Case Study 1: Antiparasitic Development

In a study targeting Chagas disease, this compound was incorporated into a library of compounds screened for activity against T. cruzi. The study focused on optimizing pharmacokinetic properties to enhance efficacy in vivo. Despite some initial compounds showing promise, further modifications were necessary to achieve significant reductions in parasite levels .

Case Study 2: Anticancer Evaluation

A research team synthesized various derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain modifications increased potency significantly compared to the parent compound, leading to further investigations into structure-activity relationships .

作用機序

The mechanism of action of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it has been shown to reduce the release of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6 through the NF-κB/MAPK pathway .

類似化合物との比較

Comparison with Similar Compounds

Pyridazinone and dihydropyridazine derivatives exhibit diverse pharmacological activities depending on substituents. Below is a comparative analysis of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate and its analogs:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Findings:

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., Cl, CF₃ in 12b and 12c ) enhance receptor binding affinity but reduce yields (40–63%) compared to electron-donating groups (e.g., OCH₃ in 12e: 81% yield) .

- Hydroxyl groups (12d) increase melting points (220–223°C) due to hydrogen bonding .

Ester vs. Acid Derivatives :

- Methyl/ethyl esters (e.g., parent compound ) are preferred for synthetic flexibility, whereas carboxylic acid derivatives (e.g., 29(a−i) ) improve solubility for in vivo applications .

Pharmacological Profiles: J27 demonstrated 70% survival in sepsis models via JNK2-NF-κB pathway inhibition . Ethyl derivatives (12b–12g) showed nanomolar potency at adenosine A1 receptors, with 12d being the most potent (IC₅₀ = 12 nM) .

Synthetic Efficiency :

- Multicomponent reactions (e.g., CH₃OH/NaOH conditions ) achieve >90% yields for pyrimidine analogs within 30 minutes, outperforming traditional stepwise methods .

生物活性

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 63001-30-9) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with thionyl chloride in methanol. The process usually yields a light yellow solid with a melting point range of 191-193°C. The reaction can be summarized as follows:

- Reactants : 6-oxo-1,6-dihydropyridazine-3-carboxylic acid and thionyl chloride.

- Solvent : Methanol.

- Conditions : Reflux for several hours.

- Yield : Approximately 66% to 92% depending on the method used .

Antitumor Activity

Recent studies have highlighted the antitumor potential of methyl 6-oxo-1,6-dihydropyridazine derivatives. A series of compounds derived from this scaffold demonstrated significant cytotoxic effects against various cancer cell lines:

- In vitro Studies : Compounds exhibited potent activity against human colon cancer (HT-29) and breast cancer (MDA-MB-231) cell lines. For instance, specific derivatives caused a notable increase in the sub-G1 phase population, indicative of apoptosis induction.

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|---|

| 11l | MDA-MB-231 | X | Significant |

| 11m | HT-29 | Y | Significant |

Note: Specific IC50 values are to be determined in future studies for precise quantification .

The mechanism underlying the anticancer activity of methyl 6-oxo-1,6-dihydropyridazine derivatives involves:

- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.

- Apoptosis : Increased Annexin V positive cells indicating early and late apoptosis stages.

- Anti-Angiogenesis : Inhibition of vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .

Case Studies

A notable case study involved the assessment of a new series of pyridazine derivatives based on this compound:

- Study Design : The compounds were tested against a panel of cancer cell lines including breast, colon, and liver cancers.

- Findings : Compounds showed promising results in inhibiting cell proliferation and inducing apoptosis across multiple cell lines. Notably, treatment led to significant increases in apoptotic markers compared to untreated controls.

Q & A

Q. What are the optimal synthetic routes for Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via multicomponent reactions using methyl carbamimidothioate sulfate or substituted aldehydes with ethyl cyanoacetate under NaOH/CH3OH conditions, achieving yields up to 90% (e.g., via HCl-catalyzed cyclization in dioxane at 20°C for 48 hours) . Key parameters include:

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer:

- Spectroscopic characterization : Use <sup>1</sup>H NMR to confirm substituent positions (e.g., singlet signals for methyl groups at δ = 2.41–2.77 ppm) and HRMS for exact mass verification (e.g., m/z 154.0342528) .

- Chromatographic methods : HPLC with UV detection at 254 nm ensures purity (>95%) .

- Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves conformational details .

Advanced Research Questions

Q. What computational tools are recommended for analyzing the hydrogen-bonding networks and crystal packing of this compound?

Methodological Answer:

- Mercury CSD : Visualize and quantify intermolecular interactions (e.g., O–H···N hydrogen bonds) using graph-set analysis (R2<sup>2</sup>(8) motifs) .

- SHELX suite : Refine crystallographic data to identify puckering parameters (e.g., Cremer-Pople ring coordinates for dihydropyridazine rings) .

- ORTEP-3 : Generate publication-quality thermal ellipsoid plots to illustrate disorder or anisotropy .

Q. How do structural modifications (e.g., substituent variations) impact biological activity, as seen in JNK2 inhibitors like J27?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Replace the methyl ester with carboxamide to enhance JNK2 binding affinity (IC50 reduction from 1.2 µM to 0.3 µM) .

- Pharmacophore modeling : Use diphenyl groups at positions 3 and 4 to optimize hydrophobic interactions with JNK2’s ATP-binding pocket .

- In vivo validation : Test analogs in murine sepsis models to assess NF-κB/MAPK pathway inhibition (e.g., J27 reduces IL-6 levels by 60%) .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

Methodological Answer:

- Error analysis : Compare SHELXL refinement residuals (R-factor < 0.05) with theoretical bond lengths from density functional theory (DFT) calculations .

- Twinned data refinement : Apply Hooft y parameters in SHELXL to correct for pseudo-merohedral twinning .

- Validation tools : Use PLATON to check for missed symmetry or solvent-accessible voids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。